molecular formula C9H12O2 B12107762 2-Ethyl-3-methoxyphenol

2-Ethyl-3-methoxyphenol

Cat. No.: B12107762
M. Wt: 152.19 g/mol
InChI Key: IAMDIMNHBORLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methoxyphenol is an organic compound belonging to the class of phenols, characterized by the presence of an ethyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methoxyphenol can be synthesized through several methods. One common approach involves the alkylation of 3-methoxyphenol with ethyl halides under basic conditions. The reaction typically uses a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic alkylation of phenol derivatives. Catalysts such as zeolites or metal oxides are employed to enhance the reaction efficiency and selectivity. The process is optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-Ethyl-3-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development for treating various diseases.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-ethyl-3-methoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

2-Ethyl-3-methoxyphenol can be compared with other similar compounds, such as:

    2-Methoxyphenol (Guaiacol): Both compounds share a methoxy group, but this compound has an additional ethyl group, which may influence its chemical properties and applications.

    3-Ethylphenol:

    4-Ethyl-2-methoxyphenol: Similar to this compound but with different substitution patterns, affecting its chemical behavior and applications.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-ethyl-3-methoxyphenol

InChI

InChI=1S/C9H12O2/c1-3-7-8(10)5-4-6-9(7)11-2/h4-6,10H,3H2,1-2H3

InChI Key

IAMDIMNHBORLHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.